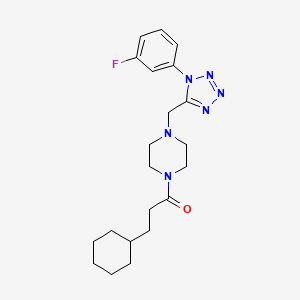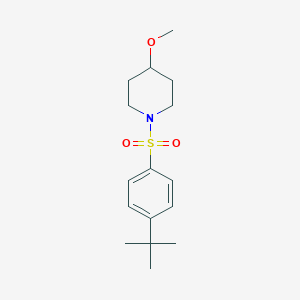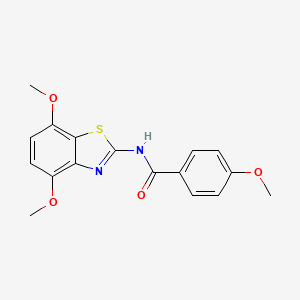
N-(1-phenylethyl)propan-1-amine
Overview
Description
N-(1-phenylethyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Synthesis and Activity : N-(1-phenylethyl)propan-1-amine derivatives, specifically 4-amino-N-(1-phenylethyl)benzamide, have been studied for their structure-activity relationship in anticonvulsant activity. Modifications to the compound showed varied effects on anticonvulsant potency and toxicity (Clark & Davenport, 1987).
Chemical Synthesis and Medicinal Applications
- Key Intermediate in Antibiotic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, closely related to this compound, is a crucial intermediate in synthesizing premafloxacin, an antibiotic for veterinary pathogens (Fleck et al., 2003).
Catalytic Applications in Organic Synthesis
- Transfer Hydrogenation Catalyst : This compound plays a role in the transfer hydrogenation of imines to amines, a process catalyzed by specific ruthenium complexes. This reaction is significant in organic synthesis for producing amines efficiently (Samec & Bäckvall, 2002).
Organocatalysis
- Enantioselective Amination : this compound derivatives have been used as catalysts in the enantioselective amination of α-phenyl-α-cyanoacetate. This illustrates their role in producing optically active amines, crucial for synthesizing biologically active compounds (Liu, Melgar-Fernández, & Juaristi, 2007).
Applications in Drug Synthesis
- Potential in HPV Treatment : The compound's derivatives have been involved in synthesizing potential treatments for human papillomavirus (HPV) infections. A key step in the synthesis process involves asymmetric reductive amination directed by chiral (phenyl)ethylamines (Boggs et al., 2007).
Miscellaneous Applications
- Incorporation in Molecular Salts : This compound has been used in forming molecular salt structures with active pharmaceutical ingredients, demonstrating its utility in pharmaceutical formulation (Lemmerer et al., 2010).
- Modification of Hydrogels : It has also been involved in modifying polyvinyl alcohol/acrylic acid hydrogels for potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(1-phenylethyl)propan-1-amine, a derivative of the phenethylamine and amphetamine chemical classes, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a crucial pharmacological target for the discovery of treatments for methamphetamine use disorder .
Mode of Action
The compound interacts with its target, VMAT2, by inhibiting its function . This inhibition reduces the neurochemical and behavioral effects of methamphetamine . The compound’s interaction with VMAT2 is selective, suggesting it may have low abuse liability .
Biochemical Pathways
The compound affects the biochemical pathways involving the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . By inhibiting VMAT2, it disrupts the normal function of these pathways, leading to changes in neurotransmitter levels and neuronal activity .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter systems. By inhibiting VMAT2, the compound reduces the release of dopamine, a neurotransmitter involved in reward and motivation . This can lead to changes in behavior, such as reduced hyperactivity in methamphetamine-sensitized rats .
Properties
IUPAC Name |
N-(1-phenylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOWUQJOBIHPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3017677.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)

![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)
![2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B3017690.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)

